Cy5.5-SE: A Technical Guide for Researchers and Drug Development Professionals
Cy5.5-SE: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cy5.5-SE (Cyanine5.5 Succinimidyl Ester) is a reactive, near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development for the labeling of various biomolecules.[1][2] Its succinimidyl ester functional group readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable covalent bonds.[3] The fluorescence emission of Cy5.5 in the near-infrared spectrum provides significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[2] This technical guide provides an in-depth overview of Cy5.5-SE, including its physicochemical properties, detailed experimental protocols for biomolecule conjugation, and its application in key research methodologies.
Core Properties of Cy5.5-SE
Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine bridge.[4][5] The succinimidyl ester (SE) moiety allows for its efficient conjugation to biomolecules.[4] Both sulfonated and non-sulfonated forms of Cy5.5-SE are available, with the sulfonated versions exhibiting enhanced water solubility, making them particularly suitable for biological applications.[4][6] Non-sulfonated versions are typically used for labeling smaller molecules like peptides and oligonucleotides in organic solvents.[1]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative properties of Cy5.5-SE. These values are crucial for designing and interpreting experiments involving this fluorophore.
| Property | Value |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~693-694 nm |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.2 - 0.28 |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines |
Note: Spectral properties can be influenced by the local environment, such as solvent and conjugation to a biomolecule.[3]
Experimental Protocols
Labeling of Proteins with Cy5.5-SE
This protocol outlines the general procedure for conjugating Cy5.5-SE to proteins, such as antibodies.
1. Protein Preparation:
-
The protein solution should be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction. Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
-
If necessary, perform buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[4][5] The pH of the solution should be maintained between 8.5 and 9.0.[4][5][7]
2. Cy5.5-SE Preparation:
-
Allow the vial of Cy5.5-SE to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of Cy5.5-SE (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7] This solution should be prepared fresh.
3. Labeling Reaction:
-
The optimal molar ratio of Cy5.5-SE to protein for labeling is typically between 5:1 and 15:1. This may require empirical optimization for each specific protein.
-
Slowly add the calculated amount of the Cy5.5-SE stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7]
4. Purification of Labeled Protein:
-
Remove unreacted Cy5.5-SE from the labeled protein using a spin column, size-exclusion chromatography (e.g., Sephadex G-25), or dialysis.[7]
-
The purified, labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[7]
Labeling of Amine-Modified Oligonucleotides with Cy5.5-SE
This protocol describes the labeling of synthetic oligonucleotides containing a primary amine modification.
1. Oligonucleotide Preparation:
-
The oligonucleotide must possess a primary amine group for labeling.
-
Dissolve the amine-modified oligonucleotide in a labeling buffer such as 0.1 M sodium bicarbonate, pH 8.5-9.0.[8]
2. Cy5.5-SE Preparation:
-
Prepare a fresh stock solution of Cy5.5-SE in anhydrous DMSO or DMF as described in the protein labeling protocol.
3. Labeling Reaction:
-
The recommended molar ratio of Cy5.5-SE to oligonucleotide is typically between 2:1 and 10:1.
-
Mix the oligonucleotide solution with the reconstituted Cy5.5-SE.
-
Incubate the reaction for at least 1-2 hours at room temperature in the dark.[8]
4. Purification of Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol (B145695) precipitation, gel filtration (e.g., Sephadex G-25), or high-performance liquid chromatography (HPLC).[8]
Applications and Workflows
In Vivo Imaging
Cy5.5-SE labeled probes are extensively used for in vivo imaging studies due to their near-infrared fluorescence, which allows for deep tissue penetration and minimal background signal.[2][9]
Experimental Workflow for In Vivo Imaging:
Flow Cytometry
Cy5.5-labeled antibodies are valuable reagents for flow cytometry, enabling the detection and quantification of specific cell populations.[6] Its emission in the far-red spectrum minimizes spectral overlap with many common fluorophores.
Experimental Workflow for Flow Cytometry:
Signaling Pathway Analysis
Cy5.5-conjugated antibodies can be used to investigate intracellular signaling pathways by detecting the phosphorylation status of key proteins.
Conceptual Diagram for Signaling Pathway Analysis:
Conclusion
Cy5.5-SE is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its favorable spectral properties and reactive chemistry enable a wide range of applications, from fundamental biological research to preclinical in vivo imaging. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of Cy5.5-SE in various experimental settings.
References
- 1. lifetein.com [lifetein.com]
- 2. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. protilatky.cz [protilatky.cz]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
